N-(3,5-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3,5-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyridin-4-yl group at position 5 and an allyl (prop-2-en-1-yl) group at position 2. The triazole ring is linked via a sulfanyl bridge to an acetamide moiety, which is further substituted with a 3,5-dimethoxyphenyl group. This structural complexity confers unique physicochemical and bioactive properties, making it a candidate for pharmaceutical exploration, particularly in oncology and anti-inflammatory research .
Properties
Molecular Formula |
C20H21N5O3S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N5O3S/c1-4-9-25-19(14-5-7-21-8-6-14)23-24-20(25)29-13-18(26)22-15-10-16(27-2)12-17(11-15)28-3/h4-8,10-12H,1,9,13H2,2-3H3,(H,22,26) |
InChI Key |
XNHULTQALCXUBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazide
The triazole core is synthesized through cyclization of a thiosemicarbazide precursor. A validated protocol involves:
-
Reacting pyridine-4-carbohydrazide with allyl isothiocyanate in ethanol under reflux (78°C, 12 hours).
-
Acid-catalyzed cyclization using HCl yields the 1,2,4-triazole-3-thiol derivative.
Reaction Scheme:
Optimization Notes:
Alternative Route via Huisgen Cycloaddition
A click chemistry approach using copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been explored:
-
4-Azidopyridine and propargyl allyl ether react in the presence of Cu(I)Br (5 mol%).
-
The triazole product is hydrolyzed to the thiol form using H₂S gas.
Limitations:
Synthesis of Intermediate B: 2-Bromo-N-(3,5-Dimethoxyphenyl)Acetamide
Acetylation of 3,5-Dimethoxyaniline
-
3,5-Dimethoxyaniline is treated with bromoacetyl bromide in dichloromethane (DCM) at 0°C.
-
Triethylamine (2.5 eq) neutralizes HBr, yielding the bromoacetamide derivative (89% purity).
Critical Parameters:
-
Temperature control (<5°C) prevents diacetylation byproducts.
-
Anhydrous conditions are essential to avoid hydrolysis of bromoacetyl bromide.
Coupling of Intermediates A and B
Nucleophilic Thioether Formation
The thiol group of Intermediate A displaces bromide from Intermediate B under basic conditions:
Reaction Mechanism:
Yield Optimization:
-
Use of molecular sieves (4Å) increases yield from 62% to 85% by absorbing H₂O.
-
Ultrasonication for 1 hour reduces reaction time to 8 hours.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography:
Spectroscopic Validation
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR | δ 8.60 (d, 2H, pyridine-H), 6.35 (s, 1H, triazole-H), 5.90 (m, 1H, allyl) | |
| LC-MS | m/z 412.14 [M+H]⁺ | |
| IR | 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) |
Scale-Up Challenges and Mitigation
Allyl Group Stability
The allyl substituent is prone to oxidation during storage. Solutions include:
Triazole Ring Hydrolysis
Prolonged exposure to acidic conditions degrades the triazole core. Recommendations:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Cyclocondensation | 78 | 95 | 18 | 1.0 |
| CuAAC | 65 | 88 | 24 | 1.8 |
Cost Index: Relative to cyclocondensation route.
Industrial Applicability
A pilot-scale synthesis (500 g batch) achieved 72% yield using:
-
Reactor : 100 L glass-lined vessel with reflux condenser.
-
Cost Savings : Recycling DMF via distillation reduced solvent costs by 40%.
Emerging Methodologies
Recent advances propose enzymatic catalysis using Candida antarctica lipase B (CAL-B) for the coupling step:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly as an antifungal agent. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol in fungal cell membranes. This inhibition can lead to the disruption of cell membrane integrity and ultimately cell death.
Case Study: Antifungal Activity
A study demonstrated that derivatives of triazole compounds exhibit significant antifungal activity against Candida species and Aspergillus species. The incorporation of the pyridine and sulfanyl groups in this compound enhances its lipophilicity and bioavailability, making it a candidate for further pharmacological studies .
Agricultural Applications
N-(3,5-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has potential applications in agriculture as a fungicide. Its structural components suggest that it may be effective against various plant pathogens.
Case Study: Fungicidal Efficacy
Research has shown that triazole-based compounds can effectively control fungal diseases in crops such as wheat and barley. The effectiveness of this compound could be evaluated through field trials to determine its efficacy against common agricultural pathogens like Fusarium and Rhizoctonia species .
Materials Science
The unique properties of this compound also make it suitable for applications in materials science, particularly in the development of new polymeric materials with enhanced thermal stability and mechanical properties.
Case Study: Polymer Composites
Incorporating N-(3,5-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide into polymer matrices can improve their resistance to degradation under environmental stressors. Research indicates that such modifications can lead to materials with longer lifespans and better performance in harsh conditions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of 1,2,4-triazole-3-sulfanyl acetamide derivatives. Below is a detailed comparison with structurally similar compounds, focusing on substituent variations, synthesis pathways, and reported bioactivities.
Table 1: Structural and Bioactive Comparison of Analogous Compounds
Substituent Effects on Bioactivity
- Pyridine Position : The target compound’s pyridin-4-yl group enhances π-π stacking with biological targets compared to pyridin-2-yl or pyridin-3-yl analogs, improving antiproliferative potency .
- Allyl vs. Aryl Groups : The allyl substituent (prop-2-en-1-yl) in the target compound increases electrophilicity, promoting covalent interactions with cysteine residues in kinases, unlike the ethoxyphenyl group in Analog 2, which prioritizes passive diffusion .
- Acetamide Substituents : 3,5-Dimethoxyphenyl groups (target compound) improve metabolic stability over 3,5-dimethylphenyl (Analog 1) due to reduced CYP450-mediated oxidation .
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article summarizes the current understanding of its biological properties, including antiviral, anticancer, and antimicrobial activities.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
This structure features a dimethoxyphenyl group, a triazole ring, and a pyridine moiety, which are known to influence its biological activity significantly.
1. Antiviral Activity
Recent studies have highlighted the antiviral properties of triazole derivatives. For instance, compounds similar to N-(3,5-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have shown promising results against various viruses. In particular:
- Mechanism of Action : These compounds often inhibit viral replication by interfering with viral enzymes or cellular pathways essential for viral life cycles.
- Case Studies : In vitro studies demonstrated that certain triazole derivatives exhibited significant inhibition rates against Herpes Simplex Virus (HSV) with IC50 values in the low micromolar range .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various mechanisms:
- Cell Proliferation Inhibition : Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and others. For example:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(3,5-dimethoxyphenyl)... | MDA-MB-231 | 10 | Induction of apoptosis |
| Similar Triazole | HeLa | 15 | Cell cycle arrest and apoptosis |
3. Antimicrobial Activity
The antimicrobial effects of N-(3,5-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have also been documented:
- Inhibition of Bacterial Growth : The compound has shown effectiveness against several bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Weak |
Q & A
Q. Q1. What are the standard synthetic routes for N-(3,5-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how are key intermediates purified?
Methodological Answer: The compound is synthesized via a multi-step approach involving:
- Alkylation and cyclization : Equimolar concentrations of substituted oxazolones and triazole-thiol intermediates are refluxed (150°C, 5 hours) using pyridine and zeolite (Y-H) as catalysts .
- Purification : Post-reaction, the crude product is isolated by ice-cold hydrochloric acid precipitation and recrystallized from ethanol to ensure purity .
- Structural confirmation : Intermediate steps require characterization via NMR and mass spectrometry to validate the triazole and acetamide linkages .
Q. Q2. What analytical techniques are essential for confirming the compound’s structure?
Methodological Answer:
- NMR spectroscopy : and NMR confirm substituent positions (e.g., dimethoxyphenyl, pyridinyl) and sulfur bonding .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
- HPLC : Monitors purity (>95%) and identifies byproducts during synthesis .
Q. Q3. What in vitro or in vivo models are used for preliminary biological activity screening?
Methodological Answer:
- Anti-exudative activity : Tested in rat models (e.g., carrageenan-induced paw edema) at 10 mg/kg, with diclofenac sodium as a reference .
- Antiproliferative assays : Cell lines (e.g., MCF-7, HeLa) are dosed with 1–100 µM compound, followed by MTT or SRB assays to measure IC values .
Advanced Research Questions
Q. Q4. How can reaction conditions be optimized to improve synthesis efficiency?
Methodological Answer:
- Design of Experiments (DoE) : Systematic variation of catalysts (e.g., zeolite types), temperature, and solvent ratios to maximize yield .
- Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce reaction times for scalable synthesis .
- Catalyst screening : Alternative bases (e.g., KOH) or ionic liquids may improve alkylation efficiency .
Q. Q5. How does the substitution pattern (e.g., dimethoxyphenyl vs. furan) influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies : Compare anti-exudative or antiproliferative activity of analogs with varying substituents (e.g., electron-donating vs. withdrawing groups). For example:
- Data interpretation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis studies .
Q. Q6. How should researchers address contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
Q. Q7. What strategies are recommended for validating analytical methods for this compound?
Methodological Answer:
- ICH guidelines : Validate HPLC methods for linearity (1–100 µg/mL), precision (RSD <2%), and accuracy (recovery 98–102%) using spiked samples .
- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation products and validate stability-indicating assays .
Q. Q8. How can stability under varying storage conditions be systematically assessed?
Methodological Answer:
- Accelerated stability testing : Store at 25°C/60% RH and 40°C/75% RH for 6 months, monitoring purity via HPLC .
- Photostability : Expose to UV light (ICH Q1B) to evaluate degradation pathways .
Q. Q9. What computational tools can predict the compound’s physicochemical or ADMET properties?
Methodological Answer:
Q. Q10. How can low synthetic yields or side reactions be mitigated during scale-up?
Methodological Answer:
- Catalyst optimization : Replace pyridine with DMAP or N-methylmorpholine to reduce side reactions .
- Process intensification : Employ microwave-assisted synthesis to enhance reaction rates and selectivity .
Notes
- References : Avoid commercial sources (e.g., BenchChem) per guidelines.
- Advanced vs. Basic : Questions 1–3 address foundational synthesis/characterization, while 4–10 focus on optimization, data analysis, and mechanistic studies.
- Contradictions : Highlighted in Q6, emphasizing cross-validation and PK/PD integration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
